molecular formula C4H9ClNaO4S B1419113 Sodium 4-chloro-1-hydroxybutane-1-sulfonate CAS No. 54322-20-2

Sodium 4-chloro-1-hydroxybutane-1-sulfonate

Cat. No.: B1419113
CAS No.: 54322-20-2
M. Wt: 211.62 g/mol
InChI Key: YCJHDACSGJKCFI-UHFFFAOYSA-N
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Description

Sodium 4-chloro-1-hydroxybutane-1-sulfonate: is an organic compound with the molecular formula C4H8ClNaO4S and a molecular weight of 210.61 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium 4-chloro-1-hydroxybutane-1-sulfonate is a chemical compound used in the synthesis of various pharmaceutical agents The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be used in the synthesis of novel tetrahydro-β-carboline derivatives, which are studied for their antitumor activity as ksp inhibitors . The exact interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It is used in the synthesis of compounds that inhibit KSP, a protein involved in cell division The downstream effects of this inhibition are likely to impact cell proliferation, particularly in cancer cells

Result of Action

As a precursor in the synthesis of KSP inhibitors, it may contribute to the inhibition of cell division, particularly in cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided

Biochemical Analysis

Biochemical Properties

Sodium 4-chloro-1-hydroxybutane-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its use in research and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects and can have toxic or adverse effects at high doses. These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s distribution and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Major Products:

Comparison with Similar Compounds

  • Sodium 4-chloro-1-hydroxybutane sulfonate
  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate

Uniqueness:

Properties

CAS No.

54322-20-2

Molecular Formula

C4H9ClNaO4S

Molecular Weight

211.62 g/mol

IUPAC Name

sodium;4-chloro-1-hydroxybutane-1-sulfonate

InChI

InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9);

InChI Key

YCJHDACSGJKCFI-UHFFFAOYSA-N

SMILES

C(CC(O)S(=O)(=O)[O-])CCl.[Na+]

Canonical SMILES

C(CC(O)S(=O)(=O)O)CCl.[Na]

54322-20-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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